Ranolazine dihydrochloride is a synthetic compound studied for its antianginal properties. [, , ] It acts by inhibiting partial fatty acid oxidation in cardiac cells, leading to a shift in energy substrate utilization towards glucose oxidation, which is more oxygen-efficient. [, , ] This metabolic modulation helps to reduce myocardial oxygen demand and improve cardiac efficiency. [, , ]
Ranolazine dihydrochloride primarily acts as an inhibitor of late sodium current (INa,L) in cardiac myocytes. [] By reducing INa,L, it helps to improve diastolic function and reduce calcium overload, contributing to its antianginal effects. [] Additionally, Ranolazine dihydrochloride has been shown to inhibit other ion channels, including the rapidly activating delayed rectifier potassium current (IKr). []
Ranolazine dihydrochloride is primarily studied for its potential as an antianginal agent. [, , ] Its ability to reduce myocardial oxygen demand and improve cardiac efficiency makes it a promising candidate for treating chronic angina. [, , ]
Recent studies have explored the potential antiviral activity of Ranolazine dihydrochloride against influenza virus. [] Computational drug-target prioritization identified it as a potential inhibitor of the sodium channel voltage-gated type v alpha subunit (SCN5A), a host cellular factor involved in influenza virus replication. [] Experimental validation showed that Ranolazine dihydrochloride exhibited significant antiviral activity in Madin Darby canine kidney (MDCK) and adenocarcinoma human alveolar basal epithelial (A549) cell lines. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6